molecular formula C19H24N2O6S3 B2937913 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-38-2

8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2937913
CAS No.: 906155-38-2
M. Wt: 472.59
InChI Key: LQRDTGHMEMIERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H24N2O6S3 and its molecular weight is 472.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Arrangements Spirohydantoin derivatives, including compounds structurally related to the diazaspirodecane family, have been investigated for their supramolecular arrangements. The study by Graus et al. (2010) elaborates on the preparation of various diazaspirodecane derivatives and their crystallographic analysis, demonstrating the influence of substituents on the cyclohexane ring in forming supramolecular arrangements. This research highlights the potential of such compounds in materials science and supramolecular chemistry (Graus, D. Casabona, S. Uriel, C. Cativiela, & J. Serrano, 2010).

Antihypertensive Activity In medicinal chemistry, the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones derivatives for antihypertensive activity have been documented. Caroon et al. (1981) synthesized a series of these compounds, investigating their potential as antihypertensive agents in animal models. This study underlines the relevance of diazaspirodecane derivatives in developing new therapeutics for hypertension management (Caroon, R. Clark, A. Kluge, J. T. Nelson, A. Strosberg, S. Unger, A. Michel, & R. Whiting, 1981).

Anticonvulsant Agents Madaiah et al. (2012) explored the synthesis and structure–activity relationship of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents. Their pharmacological evaluation against seizures in animal models signifies the potential of diazaspirodecane derivatives in addressing neurological disorders (Madaiah, M. Prashanth, H. Revanasiddappa, & B. Veeresh, 2012).

Synthesis of Sulfonyl Azides In synthetic organic chemistry, the preparation of sulfonyl azides from diazaspirodecane derivatives has been discussed by Katritzky et al. (2008). Sulfonyl azides are valuable reagents for diazo transfer, highlighting the utility of diazaspirodecane derivatives in synthetic methodologies for the production of various organic compounds (Katritzky, Khalid Widyan, & Kapil Gyanda, 2008).

Hypoglycemic Activity The research on spiroimidazolidine-2,4-diones by Iqbal et al. (2012) demonstrates the synthesis and in-vivo evaluation of their hypoglycemic potential. Such studies contribute to the development of new treatments for diabetes, showcasing the medicinal chemistry applications of spiro compounds (Iqbal, T. Akhtar, A. Hendsbee, Jason D. Masuda, & S. Hameed, 2012).

Properties

IUPAC Name

8-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S3/c1-15-14-16(5-6-17(15)26-2)29(22,23)20-9-7-19(8-10-20)21(11-12-27-19)30(24,25)18-4-3-13-28-18/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRDTGHMEMIERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.